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Abstract
(S)-2-Phenylmorpholine, a chiral derivative of the phenylmorpholine class of compounds, has

garnered interest within the scientific community for its potent activity as a norepinephrine-

dopamine releasing agent (NDRA). While the history of its methylated analog, phenmetrazine,

is well-documented, the specific discovery and development timeline of (S)-2-
Phenylmorpholine is more nuanced, emerging from the broader exploration of chiral

psychoactive compounds. This technical guide provides an in-depth overview of the discovery,

synthesis, and pharmacological profile of (S)-2-Phenylmorpholine, presenting key data in a

structured format for researchers and drug development professionals.

Introduction: The Emergence of Chiral
Phenylmorpholines
The history of 2-phenylmorpholine and its derivatives is intrinsically linked to the development

of phenmetrazine (3-methyl-2-phenylmorpholine) in the 1950s.[1][2] Initially synthesized by

Boehringer-Ingelheim in 1952 and introduced as an anorectic under the trade name Preludin,

phenmetrazine's stimulant properties led to its widespread recreational use and eventual

withdrawal from many markets.[1][2]
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The recognition of molecular chirality's significance in pharmacology, underscored by historical

events, prompted a re-examination of racemic drugs.[3] This led to the investigation of

individual enantiomers of psychoactive compounds to identify stereoisomers with more

favorable therapeutic or pharmacological profiles. It is within this context of exploring chiral

switches and structure-activity relationships that the specific enantiomers of 2-

phenylmorpholine, including the (S)-enantiomer, were investigated. While a precise date and

individual credited with the "discovery" of (S)-2-Phenylmorpholine are not prominently

documented, its synthesis and study are part of the broader scientific endeavor to understand

the pharmacology of this class of compounds.

Synthesis of (S)-2-Phenylmorpholine
The chiral synthesis of (S)-2-Phenylmorpholine can be achieved through various methods,

including asymmetric synthesis and the resolution of racemic mixtures. A key method for

obtaining the (S)-enantiomer involves the deprotection of a chiral precursor, as detailed in

patent literature.

Experimental Protocol: Synthesis from (S)-tert-butyl 2-
phenylmorpholine-4-carboxylate
This protocol is based on a general procedure described in patent WO2007/70760.[4]

Materials:

(S)-tert-butyl 2-phenylmorpholine-4-carboxylate

4 N HCl in dioxane

1 N HCl

2 N NaOH

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Ether
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Standard laboratory glassware and equipment for organic synthesis (round-bottom flask,

magnetic stirrer, rotary evaporator, separatory funnel)

Procedure:

Deprotection: Dissolve (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (1.28 g) in a 4 N HCl

solution in dioxane (3 mL) in a round-bottom flask.

Stir the reaction mixture at room temperature overnight.

Work-up: Concentrate the reaction mixture under vacuum to remove the solvent.

Dilute the residue with 1 N HCl.

Wash the aqueous phase with ether to remove any non-polar impurities. Discard the organic

(ether) phase.

Basification: Adjust the pH of the aqueous phase to 12-14 by the slow addition of 2 N NaOH.

Extraction: Extract the basic aqueous phase with dichloromethane (DCM).

Combine the organic (DCM) layers.

Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate

(Na₂SO₄).

Filter the solution to remove the drying agent.

Concentrate the filtrate under vacuum to yield the final product, (S)-2-phenylmorpholine.

Confirmation: The structure of the product can be confirmed by ¹H NMR analysis.

This procedure typically affords the product in good yield (approximately 78%).[4]

Pharmacological Profile
(S)-2-Phenylmorpholine, also known by the code name PAL-632, is a potent norepinephrine-

dopamine releasing agent (NDRA).[5] Its pharmacological activity is primarily mediated by its
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interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Quantitative Pharmacological Data
The following table summarizes the in vitro monoamine transporter activity of 2-

phenylmorpholine. It is important to note that much of the publicly available data does not

differentiate between the enantiomers. However, the data for the racemic 2-phenylmorpholine

provides a strong indication of the potency of the (S)-enantiomer.

Compound NET EC₅₀ (nM) DAT EC₅₀ (nM)
SERT EC₅₀
(nM)

Reference

2-

Phenylmorpholin

e

79 86 20,260 [5]

d-Amphetamine 6.6–10.2 5.8–24.8 698–1,765 [5]

Phenmetrazine 29–50.4 70–131 7,765–>10,000 [5]

EC₅₀ (Half-maximal effective concentration) values represent the concentration of the

compound that elicits 50% of the maximal release of the respective neurotransmitter. Lower

values indicate higher potency. The assays were conducted using rat brain synaptosomes.[5]

Mechanism of Action
As an NDRA, (S)-2-Phenylmorpholine is believed to exert its effects by binding to and

reversing the direction of transport of the dopamine and norepinephrine transporters on the

presynaptic membrane. This action leads to a non-vesicular release of these neurotransmitters

from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular

concentrations and enhancing dopaminergic and noradrenergic neurotransmission.

Signaling Pathways
The increased levels of dopamine and norepinephrine in the synapse, induced by (S)-2-
Phenylmorpholine, lead to the activation of their respective postsynaptic G-protein coupled

receptors (GPCRs).[1][6][7]
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Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4)

families.[2][7]

D1-like receptors are coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to

an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][7]

D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a

decrease in cAMP levels.[2][7]

Norepinephrine Receptor Signaling
Norepinephrine activates adrenergic receptors (α and β).

α1-receptors are coupled to Gαq proteins, activating phospholipase C (PLC), which in turn

generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in

intracellular calcium and activation of Protein Kinase C (PKC).

α2-receptors are coupled to Gαi proteins, inhibiting adenylyl cyclase and reducing cAMP

levels.

β-receptors are coupled to Gαs proteins, stimulating adenylyl cyclase and increasing cAMP

production.

Visualizations
Experimental Workflow: Synthesis of (S)-2-
Phenylmorpholine
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Workflow for the Synthesis of (S)-2-Phenylmorpholine

Deprotection

Work-up & Extraction

Isolation

(S)-tert-butyl 2-phenylmorpholine-4-carboxylate

4 N HCl in Dioxane

Stir at RT overnight

Concentrate in vacuo

Dilute with 1 N HCl

Wash with Ether

Adjust pH to 12-14 with 2 N NaOH

Extract with DCM

Dry with Na₂SO₄

Filter

Concentrate in vacuo

(S)-2-Phenylmorpholine

Click to download full resolution via product page

Caption: Synthesis workflow for (S)-2-Phenylmorpholine.
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Signaling Pathway: Mechanism of Action of (S)-2-
Phenylmorpholine

Mechanism of Action of (S)-2-Phenylmorpholine
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Caption: (S)-2-Phenylmorpholine's action on monoamine transporters.

Conclusion
(S)-2-Phenylmorpholine is a potent chiral norepinephrine-dopamine releasing agent with a

history rooted in the broader exploration of substituted phenylmorpholines. While its specific

discovery is not as clearly delineated as that of its analog, phenmetrazine, its synthesis and

pharmacological profile have been characterized, revealing it to be a valuable tool for

neuropharmacological research. Further investigation into the subtleties of its enantiomer-

specific interactions with monoamine transporters and downstream signaling pathways will

continue to be an area of interest for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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